

Technical Guide: Physical Properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

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Compound of Interest

Compound Name: (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

Cat. No.: B144626

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine**, a key chiral building block in pharmaceutical synthesis. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram illustrating its application in drug development.

Core Physical and Chemical Properties

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, with the CAS number 127733-46-4, is a chiral amine whose trifluoromethyl group significantly influences its chemical characteristics, such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.^[1]

Data Presentation

The quantitative physical and chemical properties of **(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine** are summarized in the table below.

Property	Value	Source(s)
CAS Number	127733-46-4	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₀ F ₃ N	[2] [6]
Molecular Weight	189.18 g/mol	[2] [6]
Appearance	Colorless solid or clear colorless to pale yellow liquid	[7]
Boiling Point	196.3 °C at 760 mmHg	[6]
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)	
Storage Condition	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[6]
Hazard Symbols	Xi - Irritant	[6]

Note: The physical state (solid or liquid) at standard temperature and pressure may vary, suggesting a melting point near ambient temperature. Precise density and melting point data are not consistently reported in publicly available literature.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this specific compound are not readily available in the literature. However, the following sections describe standard laboratory methodologies that are widely applied for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.[\[8\]](#) The capillary method is the standard technique recognized by pharmacopeias.[\[9\]](#)

- **Sample Preparation:** The sample must be thoroughly dried and in a fine powdered form to ensure efficient and reproducible heat transfer.[\[9\]](#)[\[10\]](#) The powder is packed into a thin glass

capillary tube, which is sealed at one end.[8]

- Apparatus: A melting point apparatus, which consists of a heated metal block or a liquid bath (Thiele tube), is used.[8] The capillary tube containing the sample is placed in the apparatus adjacent to a high-accuracy thermometer.[9]
- Heating: An initial rapid heating can be performed to determine an approximate melting point.[8] For an accurate measurement, a second sample is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.
- Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. Pure substances typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

For liquid samples, the boiling point is a fundamental physical property. The Thiele tube method is a common and efficient technique that requires a small amount of the substance.[11]

- Apparatus Setup: A small quantity of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]
- Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil) to ensure uniform heat distribution.[11]
- Observation: As the apparatus is heated, the air trapped in the capillary tube expands, and a slow stream of bubbles will emerge from the open end. The heating continues until a rapid and continuous stream of bubbles is observed.[11]
- Measurement: The heat source is then removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the compound.[11] The barometric pressure should be recorded as the boiling point is pressure-dependent.[11]

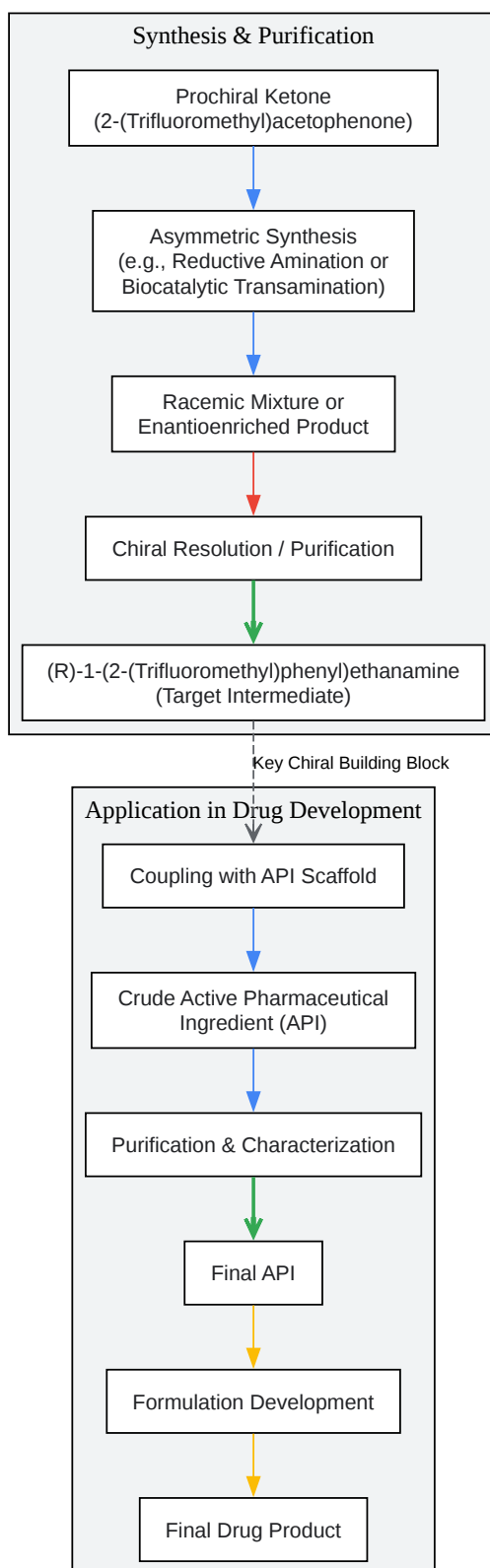
Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most common technique for determining equilibrium solubility.^[12]

- **Preparation:** An excess amount of the solute (the compound) is added to a specific volume of the solvent (e.g., water, buffer solutions at various pH levels) in a flask. Both the solute and solvent must be pure.^[12]
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.^{[12][13]} The presence of undissolved solid material confirms that the solution is saturated.^[12]
- **Sample Analysis:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and separated from the solid particles, typically by filtration or centrifugation.^[13]
- **Quantification:** The concentration of the dissolved solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.^[14] This concentration represents the solubility of the compound in that specific solvent under the tested conditions. For biopharmaceutical classification, this is typically performed at pH 1.2, 4.5, and 6.8.^[15]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and application of **(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine** as a chiral intermediate in the development of Active Pharmaceutical Ingredients (APIs).



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